Product packaging for 6-(2-Bromophenyl)nicotinaldehyde(Cat. No.:CAS No. 898404-58-5)

6-(2-Bromophenyl)nicotinaldehyde

Cat. No.: B12051150
CAS No.: 898404-58-5
M. Wt: 262.10 g/mol
InChI Key: ZJRHZTQZGNDHSW-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Carbaldehyde Scaffolds in Modern Organic Chemistry

Pyridine carbaldehydes, a class of compounds characterized by a pyridine ring bearing an aldehyde group, are fundamental building blocks in the synthesis of a vast array of organic molecules. Their importance is underscored by their presence in numerous pharmaceuticals and agrochemicals. cymitquimica.com The pyridine moiety, an isostere of benzene (B151609), imparts specific electronic properties and the capacity for hydrogen bonding, while the aldehyde group serves as a versatile handle for a wide range of chemical transformations. libretexts.org

These scaffolds are integral to the construction of complex molecular architectures due to the reactivity of the aldehyde, which readily undergoes nucleophilic addition, condensation reactions to form Schiff bases, and serves as a precursor for various heterocyclic ring systems. sigmaaldrich.com The nitrogen atom in the pyridine ring can act as a ligand for metal catalysts and influences the reactivity of the entire molecule. libretexts.org Consequently, pyridine carbaldehydes are pivotal intermediates in drug discovery and materials science. libretexts.orggoogle.com

Unique Structural Attributes and Synthetic Opportunities Posed by 6-(2-Bromophenyl)nicotinaldehyde

This compound is a biaryl-substituted pyridine carbaldehyde with a distinct set of structural features that offer unique synthetic opportunities. The molecule consists of a pyridine-3-carbaldehyde core, with a 2-bromophenyl group attached at the 6-position of the pyridine ring.

This specific arrangement provides multiple reactive sites for further chemical modification:

The Aldehyde Group: This functional group can be used to synthesize a variety of derivatives, such as imines, oximes, hydrazones, and can participate in various carbon-carbon bond-forming reactions. For instance, condensation with hippuric acid can yield azlactones, which are known to have diverse biological activities.

The 2-Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for further cross-coupling reactions, such as a second Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or Sonogashira coupling. This allows for the construction of more complex, extended π-conjugated systems.

The Pyridine Nitrogen: The nitrogen atom can be quaternized or can act as a ligand, influencing the electronic properties and solubility of the molecule.

The synthesis of this compound would most likely be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov This would involve the reaction of a 6-halonicotinaldehyde, such as the commercially available 6-bromonicotinaldehyde (B16785), with 2-bromophenylboronic acid. A recent study detailed the successful synthesis of the isomeric 2-(3-bromophenyl)nicotinaldehyde using such a method, highlighting the feasibility of this approach. researchgate.net

Table 1: Key Reactants for the Synthesis of this compound via Suzuki-Miyaura Coupling

Reactant NameChemical FormulaMolecular Weight ( g/mol )Role in Reaction
6-BromonicotinaldehydeC₆H₄BrNO186.01Pyridine-aldehyde electrophile
2-Bromophenylboronic acidC₆H₆BBrO₂200.83Aryl nucleophile
Palladium Catalyst (e.g., Pd(PPh₃)₄)C₇₂H₆₀P₄Pd1155.58Catalyst for cross-coupling
Base (e.g., K₂CO₃, K₃PO₄)K₂CO₃ / K₃PO₄138.21 / 212.27Activates the boronic acid
Solvent (e.g., Toluene, 1,4-Dioxane)C₇H₈ / C₄H₈O₂92.14 / 88.11Reaction medium

This table presents a likely set of reactants based on established Suzuki-Miyaura coupling methodologies.

Overview of Current Research Trajectories and Potential Applications of the Compound

While specific research on this compound is not yet widely published, the research on its constitutional isomer, 2-(3-bromophenyl)nicotinaldehyde, provides valuable insights into potential research directions and applications. researchgate.net

Potential Research Trajectories:

Medicinal Chemistry: Given that substituted pyridine and biaryl structures are common in pharmaceuticals, this compound could serve as a key intermediate for the synthesis of novel therapeutic agents. The aforementioned study on its isomer revealed significant antimicrobial potential against oral pathogens, suggesting that this class of compounds could be explored for antibacterial or antifungal activity. researchgate.net

Materials Science: The biaryl structure and the potential for further functionalization make this compound a candidate for the development of new organic materials with interesting photophysical or electronic properties. The synthesis of extended π-conjugated systems through further cross-coupling reactions could lead to materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Catalysis: The pyridine nitrogen and the potential for creating multidentate ligands through modification of the aldehyde and bromo-substituent could lead to the development of novel ligands for catalysis.

Potential Applications: The primary application of this compound is as a versatile building block in organic synthesis. Its unique combination of reactive handles allows for the creation of a diverse library of more complex molecules for screening in various applications, from drug discovery to the development of new materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BrNO B12051150 6-(2-Bromophenyl)nicotinaldehyde CAS No. 898404-58-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

898404-58-5

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

6-(2-bromophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H8BrNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-8H

InChI Key

ZJRHZTQZGNDHSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 6 2 Bromophenyl Nicotinaldehyde and Its Congeners

Strategic Approaches to the 6-Arylpyridine Moiety Construction

The creation of the bond between the pyridine (B92270) ring and the aryl group is a pivotal step in the synthesis of 6-(2-Bromophenyl)nicotinaldehyde. Various metal-catalyzed cross-coupling reactions are employed for this purpose, with the Suzuki-Miyaura reaction being a prominent and widely utilized method. nih.govwwjmrd.com

Palladium-Catalyzed Cross-Coupling Protocols: Suzuki-Miyaura Reactions

The Suzuki-Miyaura coupling reaction stands out as a highly effective method for forming carbon-carbon bonds, particularly for creating biaryl structures. nih.govlibretexts.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. nih.govwwjmrd.comyoutube.com Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boron-containing reagents. researchgate.net

The efficiency of the Suzuki-Miyaura reaction is heavily dependent on the palladium catalyst system, which includes the palladium precursor and, crucially, the supporting ligand. The choice of ligand can significantly influence the reaction's rate, yield, and selectivity by modulating the steric and electronic properties of the palladium center. nih.gov

Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the catalytic activity. nih.gov For instance, the design of bulky biarylphosphine ligands has proven effective for a broad range of palladium-catalyzed cross-coupling reactions. nih.gov These ligands can be rationally tuned to optimize their steric and electronic properties, facilitating the development of highly selective catalysts. nih.gov In some cases, "ligand-free" conditions using palladium acetate (B1210297) have been developed to avoid side reactions associated with phosphine ligands, such as phosphonium (B103445) salt formation. harvard.edu The development of recyclable palladium catalysts is also an area of active research to improve the sustainability and cost-effectiveness of the process. acs.org

Table 1: Comparison of Catalyst Systems in Suzuki-Miyaura Reactions

Catalyst SystemLigand TypeKey Advantages
Pd(PPh₃)₄TriphenylphosphineCommonly used, commercially available. harvard.edu
Pd(OAc)₂ + Bulky BiarylphosphineBiarylphosphineHigh efficiency and selectivity, tunable properties. nih.gov
"Ligand-free" Pd(OAc)₂NoneAvoids phosphine-related side reactions. harvard.edu
Recyclable Pd CatalystsVariousImproved sustainability and cost-effectiveness. acs.org

The Suzuki-Miyaura reaction exhibits a broad substrate scope, allowing for the coupling of various aryl halides with arylboronic acids. organic-chemistry.orgnih.gov This includes the synthesis of 2-aryl-substituted pyridine derivatives, which are important precursors for many biologically active compounds. researchgate.net Studies have shown that a wide variety of aryl bromides, bearing both electron-donating and electron-withdrawing substituents, can be effectively coupled. nih.gov

Key reaction parameters that are often optimized include the choice of solvent, base, and reaction temperature. Biphasic solvent systems, such as organic solvents with aqueous base solutions, are commonly used. harvard.edu The choice of base is also critical, with common options including sodium carbonate, potassium carbonate, and potassium phosphate. researchgate.net The reaction temperature is typically elevated to ensure a reasonable reaction rate. A study on the synthesis of new nicotinaldehyde derivatives via Suzuki coupling heated the reaction continuously for 8 hours at 80–100°C. nih.gov

Table 2: Substrate Scope in Suzuki-Miyaura Reactions for Aryl-Nicotinaldehyde Synthesis

Aryl HalideBoronic AcidCatalyst SystemYieldReference
2-BromopyridinePhenylboronic acidPd(OAc)₂, ligand-freeGood to excellent researchgate.net
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄Moderate to good nih.gov
6-ChloropurinesArylboronic acidsPd catalystGood to high researchgate.net

Alternative Metal-Catalyzed Aryl-Aryl Bond Forming Reactions

While the Suzuki-Miyaura reaction is highly prevalent, other metal-catalyzed cross-coupling reactions can also be employed for the synthesis of 6-arylpyridines. These alternatives can sometimes offer advantages in terms of substrate scope or functional group tolerance. For instance, Stille coupling, which uses organotin reagents, is often compared to the Suzuki reaction due to their similar reaction scopes and mechanisms. libretexts.org Other transition metals, such as nickel, have also been investigated as catalysts for these types of transformations. nih.gov

Formation of the Nicotinaldehyde Functionality

The introduction of the aldehyde group onto the pyridine ring is the second key transformation in the synthesis of this compound. This is often achieved through the selective modification of a pre-existing functional group, most commonly a carboxylic acid.

Selective Reduction Pathways from Carboxylic Acid Precursors

The selective reduction of a carboxylic acid to an aldehyde is a challenging transformation, as over-reduction to the corresponding alcohol can readily occur. louisville.edu Several methods have been developed to achieve this selective conversion.

One approach involves the conversion of the nicotinic acid to a more reactive derivative, such as a nicotinic acid morpholinamide. google.com These morpholinamides can then be reduced to the corresponding nicotinaldehydes using specific reducing agents like lithium alkoxyaluminum hydrides. google.com This process is often carried out at room temperature and under atmospheric pressure. google.com

Another strategy involves a one-pot procedure where the carboxylic acid is first activated, for example with a carbodiimide, to form an N-acylurea intermediate. louisville.edu This intermediate is then reduced in situ with a hydride-donating reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures to afford the aldehyde. louisville.edu Careful control of the reaction conditions, particularly temperature, is crucial to prevent over-reduction. louisville.edu

Furthermore, the oxidation of primary alcohols or the ozonolysis of alkenes can also lead to the formation of aldehydes. byjus.com In some synthetic routes, the aldehyde functionality might be introduced at an earlier stage and carried through the subsequent cross-coupling reaction.

Multicomponent Reaction Strategies for Nicotinaldehyde Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govrug.nl This approach offers significant advantages, including high atom economy, operational simplicity, and the rapid generation of molecular diversity, making it highly suitable for creating libraries of substituted pyridines. nih.govnih.gov

Several MCRs are employed for the synthesis of pyridine and its derivatives. The Hantzsch pyridine synthesis, a classic example, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form dihydropyridines, which can then be oxidized to the corresponding pyridines. mdpi.com Another notable strategy is the Biginelli reaction, which yields dihydropyrimidinones but showcases the principles of MCRs that can be adapted for other heterocyclic systems. mdpi.com

Modern advancements in MCRs for pyridine synthesis often utilize nanocatalysts to enhance efficiency and regioselectivity. rsc.org For instance, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, various acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate under microwave irradiation has been developed to produce highly substituted pyridines in excellent yields (82-94%) and short reaction times (2-7 minutes). acs.org This method highlights the potential for creating diverse nicotinaldehyde precursors. acs.org The use of different catalysts, such as ZnO or CuO nanoparticles, can facilitate the synthesis of 1,4-dihydropyridines and other pyridine scaffolds under environmentally friendly conditions. rsc.org

The versatility of MCRs allows for the incorporation of a wide range of functional groups by modifying the starting materials. rug.nlnih.gov For the synthesis of nicotinaldehyde scaffolds, an appropriately substituted aldehyde can be used as one of the key components. The modification of commercially available aldehydes to include necessary functionalities before their use in MCRs is a common and effective strategy for targeting specific complex molecules. rug.nl The sequencing of MCRs with subsequent cyclization reactions further expands the accessible structural diversity, providing a robust platform for generating novel heterocyclic compounds. nih.gov

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis

MCR Type Reactants Catalyst/Conditions Product Type Reference
Hantzsch Synthesis Aldehyde, β-ketoester (2 eq.), Ammonia Typically acid or base-catalyzed, followed by oxidation Dihydropyridines/Pyridines mdpi.com
4-Component Reaction p-formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate Microwave irradiation, Ethanol Substituted 3-cyanopyridines acs.org
ZnO-catalyzed MCR Aniline, Aldehyde, Alkyl acetoacetate ZnO nanoparticles, Solvent-free 1,4-Diaryl dihydropyridines rsc.org
CuFe₂O₄-catalyzed MCR 2-Thiobarbituric acid, Aromatic aldehyde, Ammonium acetate CuFe₂O₄ nanoparticles, Microwave, Green media Fused pyridines rsc.org

Stereoselective and Chemo-selective Synthesis Strategies for Substituted Nicotinaldehydes

The synthesis of specific substituted nicotinaldehydes like this compound requires precise control over the regioselectivity, chemoselectivity, and, where applicable, stereoselectivity of the reactions.

Chemoselectivity is crucial when dealing with molecules possessing multiple reactive sites. For instance, in halogenated phenylpyridines, the differential reactivity of an aryl bromide and a fluorinated pyridine scaffold can be exploited. nih.gov Metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be selectively performed at the aryl-bromine bond, leaving the fluoropyridine core intact for subsequent nucleophilic aromatic substitution (SNAr). nih.gov This orthogonal reactivity allows for the stepwise and controlled construction of complex molecular architectures. This principle is directly applicable to the synthesis of this compound, where the 2-bromophenyl group can be introduced via a Suzuki coupling, while the aldehyde group (or a precursor) on the pyridine ring must remain unaffected.

Regioselectivity , or the control of reaction site on the pyridine ring, is another key challenge. Traditional electrophilic aromatic substitution on pyridines often yields mixtures of isomers. acs.org Modern methods have achieved high regioselectivity. For example, C-H functionalization can be directed to specific positions. Nickel/Lewis acid cooperative catalysis can achieve C-4 selective alkylation or alkenylation of the pyridine ring. acs.org By switching to acidic conditions, it is possible to functionalize oxazino pyridine intermediates at the para-position with high selectivity. nih.govresearchgate.net For nicotinaldehyde synthesis (a 3-substituted pyridine), methods that direct functionalization to the C-3 and C-6 positions are most relevant. Pd-catalyzed C-3 selective olefination of pyridines has been developed, offering a novel route to such structures. acs.org

Stereoselective synthesis becomes important when chiral centers are present in the substituents of the nicotinaldehyde. While the core structure of this compound is achiral, the synthesis of its congeners with chiral side chains requires stereocontrol. Stereoselective synthesis of nucleoside analogs of nicotinamide (B372718) has been achieved using Vorbrüggen's protocol for glycosylation, which allows for the formation of the desired β-anomer with high selectivity. nih.gov In other contexts, such as the Julia-Kocienski olefination for creating double bonds, the choice of base and solvent can be tuned to achieve high stereoselectivity for the trans-isomer. organic-chemistry.org These strategies, although not directly applied to the title compound, demonstrate the principles that would be essential for synthesizing chiral derivatives.

Table 2: Strategies for Selective Functionalization of Pyridine Rings

Selectivity Type Method Catalyst/Reagent Position Description Reference
Chemoselective Suzuki Coupling / SNAr Pd catalyst for C-Br; Nucleophile for C-F C-Br on phenyl; C-F on pyridine Stepwise functionalization of a halogenated phenyl-fluoropyridine scaffold. nih.gov
Regioselective C-H Alkenylation Nickel/Diorganozinc C-2 Direct, monoalkenylation of the pyridine ring under mild conditions. acs.org
Regioselective C-H Alkylation Nickel/Lewis Acid/N-heterocyclic carbene C-4 Direct, linear alkylation of the pyridine ring. acs.org
Regioselective C-H Functionalization Acidic conditions on oxazino pyridine intermediate C-4 (para) pH-dependent switching of reactivity to achieve para-functionalization. nih.govresearchgate.net
Stereoselective Glycosylation Vorbrüggen's protocol N/A Synthesis of β-anomers of nicotinamide riboside analogs. nih.gov
Stereoselective Julia-Kocienski Olefination KHMDS or NaHMDS in DME N/A Formation of trans-1,2-disubstituted alkenes from aldehydes. organic-chemistry.org

Comprehensive Analysis of 6 2 Bromophenyl Nicotinaldehyde Chemical Reactivity and Transformations

Reactions Involving the Aldehyde Group

The formyl group (–CHO) is one of the most versatile functional groups in organic synthesis, and its presence on the pyridine (B92270) scaffold of 6-(2-bromophenyl)nicotinaldehyde allows for a multitude of transformations. These reactions are pivotal for constructing more complex molecular architectures and introducing diverse functionalities.

Condensation Reactions Leading to Diverse Heterocyclic Systems

The aldehyde functionality is a key electrophilic partner in condensation reactions, readily reacting with various nucleophiles to build larger, often heterocyclic, systems. These reactions typically proceed via the initial formation of a new carbon-carbon or carbon-nitrogen bond at the aldehyde carbon, followed by a cyclization/dehydration step.

For instance, condensation with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) under basic conditions would lead to the formation of Knoevenagel condensation products. These electron-deficient alkenes are themselves valuable intermediates for subsequent Michael additions and cyclizations. Similarly, Claisen-Schmidt condensation with ketones would yield α,β-unsaturated ketones (chalcones), which are precursors to a wide array of heterocyclic compounds like pyrimidines, pyrazoles, and benzodiazepines.

Drawing parallels from the reactivity of similar pyridine aldehydes like 2,6-diacetylpyridine, it is established that condensation with reagents such as phenylhydrazine, guanidine, or thiourea (B124793) serves as a direct route to pyrazole (B372694), aminopyrimidine, and thioxopyrimidine derivatives, respectively. researchgate.net These reactions underscore the potential of this compound as a synthon for pharmacologically relevant scaffolds.

Table 1: Potential Heterocyclic Systems via Condensation Reactions

Reactant Intermediate Product Final Heterocyclic System
Phenylhydrazine Hydrazone Pyrazole
Guanidine Guanidinyl-imine Aminopyrimidine
Thiourea Thioureido-imine Thioxopyrimidine
o-Phenylenediamine Schiff Base Benzodiazepine derivative
Malononitrile Knoevenagel product Substituted Pyridine

Nucleophilic Additions and Subsequent Derivatizations

The electrophilic carbon atom of the aldehyde group is highly susceptible to attack by a wide range of nucleophiles. These addition reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), readily add to the carbonyl to produce secondary alcohols. These alcohols can be further oxidized to ketones or used in other transformations. The Wittig reaction, employing phosphorus ylides (Ph₃P=CHR), provides a powerful and stereoselective method for converting the aldehyde into an alkene, a reaction noted for its utility with related bromonicotinaldehydes. chemicalbook.com Another important transformation is the addition of cyanide ion (from NaCN or KCN) to form a cyanohydrin, which can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.

Table 2: Nucleophilic Addition Reactions of the Aldehyde Group

Reagent Type Specific Reagent Resulting Functional Group
Organometallic R-MgX, R-Li Secondary Alcohol
Phosphorus Ylide Ph₃P=CHR (Wittig Reagent) Alkene
Cyanide KCN/HCN Cyanohydrin
Alcohols R-OH/H⁺ Acetal
Amines R-NH₂ Imine (Schiff Base)

Selective Oxidation and Reduction Pathways of the Formyl Moiety

The aldehyde group exists in an intermediate oxidation state and can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting other parts of the molecule, provided appropriate reagents are chosen.

Selective oxidation to the corresponding nicotinic acid derivative can be achieved using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder options like silver oxide (Ag₂O) in the Tollens' test. Kinetic studies on the oxidation of similar compounds like 2-pyridinecarboxaldehyde (B72084) by chromium(VI) have shown that the reaction is sensitive to factors like pH and the chelating ability of the pyridine nitrogen. bohrium.com

Conversely, the selective reduction of the aldehyde to a primary alcohol is readily accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective choice for this transformation, typically performed in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but might risk reacting with the bromo-substituent. The conversion of 6-bromonicotinaldehyde (B16785) to the corresponding alcohol via hydrodehalogenation has been documented as a key synthetic step. chemicalbook.com

Table 3: Selective Oxidation and Reduction of the Formyl Group

Transformation Reagent(s) Product
Oxidation KMnO₄, CrO₃/H₂SO₄, Ag₂O 6-(2-Bromophenyl)nicotinic acid
Reduction NaBH₄, LiAlH₄ (6-(2-Bromophenyl)pyridin-3-yl)methanol

Reactivity at the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic characteristic fundamentally influences its reactivity, making it generally resistant to electrophilic substitution but susceptible to nucleophilic attack and well-suited for modern C-H functionalization reactions.

Functionalization and Electrophilic/Nucleophilic Substitution Studies on the Pyridine Ring

The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution (SEAr), which typically requires harsh conditions if it proceeds at all. In contrast, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C2, C4, C6). libretexts.orgpressbooks.pub In this compound, the C6 position is already substituted, leaving C2 and C4 as potential sites for nucleophilic attack, although this often requires a good leaving group at these positions.

A more contemporary and powerful approach for modifying the pyridine core is through transition-metal-catalyzed C-H functionalization. beilstein-journals.org These methods allow for the direct introduction of new aryl, alkyl, or other functional groups at specific C-H bonds, bypassing the traditional limitations of substitution chemistry. beilstein-journals.org For example, palladium or rhodium catalysts can facilitate the coupling of the pyridine C-H bonds with various partners like boronic acids, alkenes, or alkynes. beilstein-journals.org

The bromo-substituent on the appended phenyl ring also offers a handle for classic cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, allowing for the construction of complex biaryl or other extended π-systems without directly modifying the pyridine core.

Investigation of Electron Density Distribution and Intrinsic Reactivity Sites within the Pyridine System

The distribution of electron density within the this compound molecule is non-uniform and dictates its site-selectivity in chemical reactions. The nitrogen atom acts as an electron sink, significantly reducing the electron density at the α (C2, C6) and γ (C4) positions of the pyridine ring. This makes these carbons the most electrophilic sites on the ring and thus the most likely targets for nucleophilic attack. Conversely, the β positions (C3, C5) have relatively higher electron density.

The substituents further modulate this distribution. The electron-withdrawing aldehyde group at C3 will further decrease the electron density within the ring, enhancing its susceptibility to nucleophiles. The 2-bromophenyl group at C6, connected via a C-C single bond, will have a more complex electronic influence, involving both inductive and resonance effects that can be analyzed through computational chemistry.

Advanced theoretical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), are employed to precisely map the electronic landscape of such molecules. researchgate.net These analyses provide quantitative measures of atomic charges, bond properties, and regions of high electron localization, allowing for a detailed prediction of the most favorable sites for electrophilic and nucleophilic attack. researchgate.net

Table 4: Predicted Electronic Character and Reactivity of Positions on the Pyridine Ring

Position Substituent Predicted Electron Density Predicted Reactivity
N1 - High Lewis basicity, Protonation, Coordination to metals
C2 H Low (α-position) Susceptible to nucleophilic attack, C-H functionalization
C3 Aldehyde (-CHO) Low (β-position, but attached to EWG) Site of aldehyde chemistry
C4 H Low (γ-position) Susceptible to nucleophilic attack, C-H functionalization
C5 H Relatively High (β-position) Less reactive to nucleophiles; potential for electrophilic attack under forcing conditions
C6 2-Bromophenyl Low (α-position) Site of substitution

Transformations at the Aryl Bromine Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for a variety of chemical transformations. This section explores the diversification of the molecule through reactions at this specific site, focusing on cross-coupling reactions and the generation of reactive organometallic intermediates.

Further Cross-Coupling Diversifications for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the aryl bromide position. These reactions allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this compound.

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The reaction is known for its mild conditions and tolerance of various functional groups, including the aldehyde present in the target molecule. nih.gov For instance, the coupling of bromophenyl-substituted pyrimidines with various arylboronic acids has been shown to proceed in good yields using a Pd(PPh₃)₄ catalyst. mdpi.com The choice of palladium catalyst and ligands is crucial, with dialkylbiphenylphosphino ligands demonstrating high activity for the coupling of challenging heterocyclic substrates. organic-chemistry.org

Table 1: Exemplar Suzuki-Miyaura Coupling Reactions on Bromophenyl-Pyridine Scaffolds

EntryArylboronic AcidCatalystBaseSolventYield (%)Ref
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood mdpi.comnih.gov
22-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene99 organic-chemistry.org
34-Methylphenylboronic acidPd(OAc)₂K₂CO₃Isopropanol/H₂OHigh researchgate.net

This table presents generalized conditions and potential outcomes based on reactions with analogous compounds.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. scirp.orgwikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing aryl alkynes, which are valuable intermediates in organic synthesis. scirp.org The reaction conditions are generally mild, and various functional groups are tolerated. organic-chemistry.org Studies on 2-amino-3-bromopyridines have shown that they can be efficiently coupled with a range of terminal alkynes in moderate to excellent yields. scirp.org

Table 2: Representative Sonogashira Coupling Reactions with Bromopyridine Substrates

EntryTerminal AlkynePalladium CatalystCo-catalystBaseSolventYield (%)Ref
1PhenylacetylenePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF96 scirp.org
2TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NTolueneGood wikipedia.org
31-HeptynePdCl₂(PPh₃)₂CuIi-Pr₂NHTHFHigh organic-chemistry.org

This table illustrates typical reaction parameters and expected yields based on analogous systems.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the formation of C-N bonds, allowing for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org The reaction has a broad scope, accommodating a wide variety of amines, including primary and secondary amines, as well as various heterocycles. nih.govnih.gov The choice of a sterically hindered phosphine (B1218219) ligand is often key to achieving high efficiency. wikipedia.org This methodology provides a direct route to introduce amino substituents at the 2-position of the phenyl ring of the parent compound.

Table 3: Illustrative Buchwald-Hartwig Amination of Bromopyridines

EntryAminePalladium PrecatalystLigandBaseSolventYield (%)Ref
1MorpholinePd₂(dba)₃BINAPNaOtBuTolueneHigh wikipedia.org
2Indoline[Pd(allyl)Cl]₂t-BuXPhosK₃PO₄DioxaneGood nih.gov
3CyclohexylaminePd(OAc)₂XPhosCs₂CO₃TolueneHigh nih.govnih.gov

This table showcases general conditions and potential products based on established literature for similar compounds.

Generation and Reactivity of Organometallic Intermediates from the Bromophenyl Unit

The aryl bromide functionality can also be converted into highly reactive organometallic intermediates, such as organolithium or Grignard reagents. These intermediates can then react with a variety of electrophiles to form new chemical bonds.

Halogen-Metal Exchange: The bromine atom can be exchanged for a metal, typically lithium or magnesium, by treatment with an appropriate organometallic reagent. For example, reaction with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures would likely result in the formation of a 6-(2-lithiophenyl)nicotinaldehyde intermediate. Similarly, reaction with magnesium metal would generate the corresponding Grignard reagent, 6-(2-magnesiobromophenyl)nicotinaldehyde. The formation of such intermediates on pyridine-containing molecules is a well-established method for their functionalization. rsc.org

Once generated, these organometallic intermediates are potent nucleophiles and can react with a range of electrophiles. A key potential reaction for 6-(2-lithiated- or 2-magnesiated-phenyl)nicotinaldehyde would be an intramolecular reaction where the newly formed organometallic center attacks the adjacent aldehyde group. This could lead to the formation of a cyclic alcohol following an aqueous workup.

Alternatively, the introduction of an external electrophile would allow for further diversification. For instance, quenching the organolithium or Grignard reagent with an alkyl halide would introduce an alkyl group at the 2-position of the phenyl ring. Reaction with carbon dioxide followed by acidification would yield a carboxylic acid.

It is also important to consider the "halogen dance" phenomenon, a base-catalyzed isomerization of aryl halides that can occur under certain conditions. nih.govrsc.orgrsc.org This process, which may proceed through pyridyne intermediates, could potentially lead to the migration of the bromine atom to a different position on the phenyl ring, although this is less likely to be a primary pathway under typical organometallic formation conditions. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization of 6 2 Bromophenyl Nicotinaldehyde and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 6-(2-Bromophenyl)nicotinaldehyde in solution. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides information on the chemical environment of each proton. The aldehydic proton is expected to be the most deshielded, appearing as a singlet far downfield (around 10.0 ppm) due to the strong electron-withdrawing effect of the carbonyl group. The protons on the pyridine (B92270) and benzene (B151609) rings will appear in the aromatic region (typically 7.0-9.0 ppm). The proton on the pyridine ring ortho to both the nitrogen and the aldehyde group (H-2) would be highly deshielded, as would the proton adjacent to the aldehyde at the C-4 position.

The ¹³C NMR spectrum shows distinct signals for each carbon atom. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around 190-200 ppm. The carbons of the two aromatic rings appear between 120-160 ppm. The carbon atom bonded to the bromine (C-2' on the phenyl ring) can be identified by its characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on typical chemical shifts for substituted pyridine and bromobenzene (B47551) moieties.

¹H NMR (Predicted)¹³C NMR (Predicted)
PositionChemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)PositionChemical Shift (δ, ppm)
CHO~10.1sCHO~192.5
H-2~9.2d, J ≈ 2.0C-2~154.0
H-4~8.3dd, J ≈ 8.0, 2.0C-3~132.0
H-5~7.9d, J ≈ 8.0C-4~138.0
H-3'~7.8d, J ≈ 7.8C-5~121.0
H-6'~7.7d, J ≈ 8.0C-6~160.0
H-4'~7.5t, J ≈ 7.5C-1'~140.0
H-5'~7.3t, J ≈ 7.5C-2'~123.0
C-3'~134.0
C-4'~128.0
C-5'~130.0
C-6'~131.5

Elucidation of Molecular Connectivity via Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent protons on the pyridine ring (H-4 with H-5) and on the bromophenyl ring (e.g., H-3' with H-4', H-4' with H-5', etc.), confirming their relative positions. sigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons directly to the carbons they are attached to (¹J-coupling). Each CH group in the molecule will produce a cross-peak, correlating its ¹H and ¹³C chemical shifts, allowing for the definitive assignment of protonated carbons. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J couplings). It is critical for piecing together the molecular skeleton. For instance, the aldehydic proton (CHO) would show a correlation to the C-3 carbon of the pyridine ring. Protons on one ring would show correlations to carbons on the other ring (e.g., H-5 of the pyridine ring to C-1' of the phenyl ring), confirming the connectivity between the two aromatic systems. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Studies

FTIR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

For this compound, the FTIR spectrum would be dominated by a very strong absorption band for the aldehyde carbonyl (C=O) stretch, expected around 1700-1710 cm⁻¹. Other key bands include aromatic C-H stretching just above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and the C-Br stretching vibration, which typically appears in the lower frequency region of 600-500 cm⁻¹. researchgate.netspectrabase.com

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aldehyde C-H Stretch~2850 and ~2750Weak
Aldehyde C=O Stretch1710-1700Strong
Aromatic C=C and C=N Stretch1600-1450Medium-Strong
C-Br Stretch600-500Medium-Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions. The extended conjugation between the bromophenyl and pyridine rings would likely result in absorptions at longer wavelengths compared to the individual parent heterocycles. nih.gov The n→π* transition, associated with the non-bonding electrons of the aldehyde's oxygen and the pyridine's nitrogen, would appear as a weaker band at a longer wavelength than the more intense π→π* transitions of the aromatic systems.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to confirm the molecular weight and gain insight into the compound's structure through analysis of its fragmentation patterns under ionization.

For this compound (MW = 262.10 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 262, along with an isotopic peak at m/z 264 of nearly equal intensity, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). nist.gov

Key fragmentation pathways would likely involve:

Loss of the aldehyde group (-CHO), resulting in a fragment at m/z 233/235.

Loss of the bromine atom (-Br), leading to a fragment at m/z 183.

Cleavage of the bond between the two aromatic rings.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/zPredicted Fragment IonSignificance
262/264[C₁₂H₈BrNO]⁺Molecular Ion (M⁺) peak, showing bromine isotope pattern
261/263[M-H]⁺Loss of a hydrogen atom
233/235[M-CHO]⁺Loss of the formyl radical
183[M-Br]⁺Loss of the bromine radical
154[C₁₁H₈N]⁺Fragment from loss of C-Br bond and subsequent rearrangements

X-ray Crystallography for Definitive Solid-State Structural Determination

As of now, there is no publicly available crystal structure for this compound in crystallographic databases. However, analysis of related structures, such as 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, reveals significant twisting between the phenyl and pyridine rings, with dihedral angles often exceeding 60 degrees. nih.gov A similar non-planar conformation would be expected for this compound due to steric hindrance between the ortho-hydrogens on the adjacent rings.

Theoretical and Computational Chemistry Studies on 6 2 Bromophenyl Nicotinaldehyde

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules. For a molecule like 6-(2-Bromophenyl)nicotinaldehyde, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Electronic Structure Elucidation, Including HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential Analysis

A primary goal of DFT studies would be to determine the molecule's electronic structure. This involves mapping the distribution of electrons within the molecule and calculating the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more polarizable and more readily undergoes electronic excitations. For comparison, studies on other pyridine (B92270) derivatives could offer a baseline for what might be expected.

Molecular Electrostatic Potential (MEP) analysis would generate a 3D map of the electrostatic potential on the molecule's surface. This visual tool is invaluable for identifying the electron-rich and electron-deficient regions. In this compound, one would anticipate that the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group would be regions of negative potential (nucleophilic sites), while the hydrogen atom of the aldehyde and regions near the bromine atom might exhibit positive potential (electrophilic sites).

A hypothetical data table for such findings would look like this:

Computational ParameterPredicted Value (Arbitrary Units)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy Gap (ΔE)Data not available
Dipole MomentData not available

This table is for illustrative purposes only, as no published data exists for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis would provide a deeper understanding of the bonding and electronic interactions within the this compound molecule. This method quantifies the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding hyperconjugation and intramolecular charge transfer (ICT).

Key interactions to investigate would include the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic rings, as well as potential interactions involving the bromine atom. The stabilization energies (E(2)) calculated through NBO analysis would quantify the strength of these interactions.

Prediction and Validation of Spectroscopic Properties (e.g., NMR, UV-Vis)

DFT methods are routinely used to predict spectroscopic data, which can then be compared with experimental results for validation of the computational model. For this compound, one could calculate:

¹H and ¹³C NMR chemical shifts: These predictions would be valuable for confirming the molecular structure.

UV-Vis absorption spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the maximum absorption wavelengths (λmax), providing insights into the molecule's color and photophysical properties.

Molecular Modeling and Simulations

Beyond static electronic structure calculations, molecular modeling techniques would allow for the exploration of the dynamic behavior of this compound.

Computational Prediction of Reactive Pathways and Transition State Characterization

Computational chemistry can also be used to model chemical reactions. For this compound, one could investigate potential reaction mechanisms, such as the oxidation of the aldehyde group or nucleophilic substitution at the bromine-bearing carbon. These studies would involve locating the transition state structures and calculating the activation energies, providing a theoretical basis for the molecule's reactivity and potential for further chemical modification.

Lack of Publicly Available Research Data Precludes Article Generation

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Further investigation into this specific chemical compound would be required through dedicated scientific research to generate the data needed to fulfill the user's request. At present, the information available in the public sphere is insufficient to produce the detailed and specific article as outlined.

Synthetic Utility and Diversified Applications of 6 2 Bromophenyl Nicotinaldehyde Derivatives

Role as a Key Building Block in Multi-Step Organic Synthesis

The strategic placement of the bromine atom and the aldehyde group on the pyridine (B92270) ring system makes 6-(2-Bromophenyl)nicotinaldehyde a pivotal precursor in multi-step synthetic sequences. This allows for the sequential and controlled introduction of various functional groups and the construction of intricate molecular frameworks.

Design and Construction of Complex Heterocyclic Frameworks

The Suzuki coupling reaction, a powerful palladium-catalyzed cross-coupling method, is frequently employed to modify the 2-bromophenyl group of the core molecule. nih.gov This reaction's tolerance for a wide range of functional groups and its high regioselectivity are instrumental in the targeted synthesis of complex heterocyclic structures. nih.gov By reacting this compound with various aryl boronic acids, a library of novel 2-aryl nicotinaldehyde derivatives can be generated in good to excellent yields. nih.gov This methodology is crucial for creating nitrogen-containing heterocycles, which are of immense interest in drug development due to their prevalence as bioactive molecules in nature. nih.gov The ability to construct diverse heterocyclic systems such as quinolines, pyridines, and indoles highlights the synthetic utility of this starting material. nih.gov

Furthermore, acid-catalyzed carbocyclization cascades represent another sophisticated approach to building complex fused heterotricycles from precursors that can be derived from this compound. nih.gov These reactions can forge multiple new bonds and rings in a single pot, leading to novel polycyclic systems that are valuable for high-throughput screening in drug discovery. nih.gov

Precursor for Advanced Organic Materials and Functional Molecules (e.g., Nonlinear Optical Materials)

The delocalized π-electron systems inherent in the derivatives of this compound make them promising candidates for the development of advanced organic materials, particularly those with nonlinear optical (NLO) properties. Organic NLO materials are sought after for their potential applications in optoelectronics, optical data storage, and optical switching. nih.gov The key to their function lies in the intramolecular charge transfer (ICT) that occurs from an electron donor to an electron acceptor through a π-conjugated linker. nih.gov

The structure of this compound derivatives can be systematically modified to enhance their NLO response. For instance, the introduction of strong electron-withdrawing groups, such as nitro groups, can significantly lower the energy gap of the molecule, leading to enhanced NLO properties. nih.gov Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often employed to predict the NLO responses of newly designed compounds, guiding synthetic efforts toward materials with superior performance. nih.gov The ability to tune the electronic properties through chemical modification underscores the importance of this class of compounds in the rational design of new functional materials. bohrium.com

Development of Chemical Probes for Biological Systems

Derivatives of this compound have shown considerable promise as chemical probes for investigating complex biological systems. Their ability to interact with biological targets makes them valuable tools for understanding disease mechanisms and for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Understanding

Structure-activity relationship (SAR) studies are crucial for elucidating the molecular basis of the biological activity of this compound derivatives. By systematically altering the chemical structure and observing the corresponding changes in biological activity, researchers can identify the key functional groups and structural features responsible for target binding and efficacy. nih.gov For example, SAR studies on thienopyridine derivatives, which share a similar heterocyclic core, have identified potent inhibitors of nitric oxide production, a key mediator in inflammation. nih.gov These studies provide valuable insights into the design of more potent and selective inhibitors. nih.gov

Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, can further refine the understanding of these interactions by creating predictive models that correlate a compound's structure with its biological activity. science.gov These models can help in understanding the antioxidant mechanisms of phenolic compounds, which can be structurally related to derivatives of this compound. science.gov

Investigation of Anti-biofilm and Anti-quorum Sensing Mechanisms at a Molecular Level

Bacterial biofilm formation is a significant challenge in the treatment of infectious diseases, as it confers resistance to antibiotics. nih.gov Quorum sensing (QS) is a cell-to-cell communication system that regulates biofilm formation and the expression of virulence factors in many pathogenic bacteria. nih.govnih.gov Derivatives of this compound are being investigated for their ability to disrupt these processes.

Research has shown that certain synthetic compounds can inhibit biofilm formation and interfere with QS signaling. nih.govnih.gov For example, pyrazole (B372694) derivatives have demonstrated both antibacterial and antibiofilm activities. nih.gov The anti-QS activity of these compounds can be observed by a reduction in the production of virulence factors like violacein (B1683560) in reporter strains such as Chromobacterium violaceum. nih.govmdpi.com By targeting QS, these compounds can potentially render bacteria more susceptible to conventional antibiotics and the host's immune system. nih.gov

Compound Type Biological Activity Mechanism of Action Model Organism
Pyrazole DerivativesAnti-biofilm, Anti-quorum sensingInhibition of violacein productionChromobacterium violaceum
Diene dione (B5365651) DerivativesAnti-quorum sensingInhibition of virulence factor productionChromobacterium pseudoviolaceum

Insights into Antimicrobial Interaction Mechanisms and Target Identification

Identifying the specific molecular targets of antimicrobial compounds is essential for understanding their mechanism of action and for the development of new drugs that can overcome resistance. mdpi.com For derivatives of this compound, this involves a combination of experimental and computational approaches.

Q & A

What are the preferred synthetic routes for 6-(2-Bromophenyl)nicotinaldehyde, and how can Suzuki-Miyaura coupling be optimized for higher yields?

Methodological Answer:
The synthesis typically involves halogenated intermediates and cross-coupling reactions. A key approach is the Suzuki-Miyaura coupling between 6-bromonicotinaldehyde and 2-bromophenylboronic acid. Optimization includes:

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) in THF or DMF, with a base like Na₂CO₃ .
  • Temperature Control: Reactions at 80–100°C under inert atmosphere improve cross-coupling efficiency.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield improvements (≥70%) are achieved by degassing solvents and using excess boronic acid (1.2–1.5 eq) .

Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assigns aromatic protons (δ 7.2–8.8 ppm) and the aldehyde proton (δ ~10.2 ppm). Coupling patterns distinguish substituents on the pyridine ring .
  • X-ray Crystallography: Resolves spatial arrangement of the bromophenyl and aldehyde groups, critical for confirming regiochemistry .
  • HRMS (ESI): Validates molecular formula (C₁₂H₉BrNO) via exact mass (e.g., [M+H]⁺ = 278.9842) .

How can researchers resolve contradictions between NMR and X-ray crystallography data during structural analysis?

Methodological Answer:
Contradictions may arise from dynamic effects (e.g., rotational isomers) or crystal packing. Strategies include:

  • Variable-Temperature NMR: Identifies conformational equilibria by observing signal splitting at low temperatures .
  • DFT Calculations: Compares computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate proposed structures .
  • Supplementary Techniques: IR spectroscopy confirms aldehyde C=O stretch (~1700 cm⁻¹), while elemental analysis verifies Br content .

What strategies stabilize reactive intermediates in the synthesis of halogenated nicotinaldehydes?

Methodological Answer:

  • Protection of Aldehyde Group: Use of oxime or acetal derivatives prevents undesired oxidation or dimerization during coupling reactions .
  • Low-Temperature Handling: Intermediates like lithiated pyridines are generated at –78°C in anhydrous THF to avoid decomposition .
  • Inert Atmosphere: Schlenk techniques or gloveboxes minimize exposure to moisture/O₂, crucial for air-sensitive Pd catalysts .

How is this compound applied in enzyme inhibition studies?

Methodological Answer:
The aldehyde group acts as an electrophile, forming covalent adducts with enzyme active sites. Example applications:

  • Nicotinamidase Inhibition: Competes with substrates (e.g., nicotinamide) in Plasmodium falciparum, analyzed via fluorescence-based assays (Ki determination) .
  • Kinetic Analysis: Lineweaver-Burk plots identify competitive inhibition mechanisms, requiring substrate titration in the presence of varying inhibitor concentrations .

What computational methods predict the reactivity of bromophenyl-substituted aldehydes in cross-coupling?

Methodological Answer:

  • DFT Calculations: Optimize transition-state geometries (e.g., Pd-mediated oxidative addition) to evaluate activation barriers and regioselectivity .
  • Molecular Docking: Simulates interactions between the bromophenyl group and enzyme pockets (e.g., using AutoDock Vina) to design inhibitors .
  • Hammett Plots: Correlate substituent electronic effects (σ values) with reaction rates to predict coupling efficiency .

How does the bromophenyl group influence electronic properties in coordination chemistry?

Methodological Answer:

  • Electron-Withdrawing Effect: The Br substituent reduces electron density on the pyridine ring, altering ligand-metal charge transfer in complexes .
  • Steric Effects: Ortho-substitution hinders planar coordination, favoring monodentate binding (e.g., via pyridine-N only) in Zn(II) or Co(II) complexes .
  • Spectroscopic Probes: UV-Vis (d-d transitions) and EPR (for paramagnetic metals) characterize metal-ligand interactions .

What purification techniques isolate this compound from complex mixtures?

Methodological Answer:

  • Flash Chromatography: Gradient elution (hexane:EtOAc 4:1 to 2:1) removes unreacted boronic acids and Pd residues .
  • Recrystallization: Dissolve in hot ethanol, then cool to –20°C for crystalline product (mp 89–90°C, similar to analogs) .
  • HPLC-PDA: Semi-preparative C18 columns (MeCN/H₂O + 0.1% TFA) achieve >95% purity for biochemical assays .

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